The compound is classified as an octadecanamide with a specific stereochemistry denoted by its IUPAC name. It has a molecular formula of and a molecular weight of approximately 600.0 g/mol. The deuterium atoms (denoted by "d3") indicate that this compound has been isotopically labeled, which is significant for tracing studies in metabolic research.
The synthesis of N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide typically involves several key steps:
The stereochemistry (1S, 2R) indicates specific configurations at chiral centers that are crucial for biological activity and interaction with cellular components.
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide participates in several chemical reactions relevant to its function:
The mechanism of action for N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide primarily revolves around its role in cellular membranes:
Key physical and chemical properties include:
These properties influence its application in formulations aimed at enhancing skin health and barrier function.
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide has diverse applications:
The incorporation of stable deuterium isotopes into sphingolipids enables precise metabolic tracing and quantification using mass spectrometry techniques. For N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide (C18 dihydro ceramide-d3), deuterium atoms are specifically positioned at the terminal methyl group of the octadecanoyl chain (C18:0), resulting in a molecular weight of 570.99 g/mol compared to 567.99 g/mol for the non-deuterated analogue [1] [4]. This selective terminal methyl labeling strategy (specifically denoted as 18:0-d3) minimizes potential kinetic isotope effects that could alter biological activity while providing a distinct mass signature for detection. The deuterated fatty acid precursor (stearic acid-d3) is typically synthesized via catalytic reduction of octadecenoic acid using deuterium gas (D₂) over a platinum or palladium catalyst, followed by activation to acyl-CoA or acyl chloride for subsequent coupling reactions [4] [10].
This labeling approach positions deuterium atoms at the metabolically stable C17 position (ω-methyl group), ensuring isotopic integrity during metabolic transformations. The resulting deuterated ceramide serves as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification of endogenous dihydroceramides in complex biological matrices like plasma, skin, and liver tissues [4] [7]. Studies have demonstrated that C18 dihydro ceramide-d3 exhibits identical chromatographic behavior to its endogenous counterpart, enabling accurate correction for extraction efficiency and ionization variability in lipidomic analyses [4].
Table 1: Isotopic Characteristics of Deuterated Ceramide Analogues
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Position |
---|---|---|---|---|
C18 dihydro Ceramide-d3 (d18:0/18:0-d3) | 2692624-27-2 | C₃₆H₇₀D₃NO₃ | 570.99 | Octadecanoyl chain (C17,17,17-d₃) |
Non-deuterated C18 dihydro Ceramide | 2304-80-5 | C₃₆H₇₃NO₃ | 567.99 | N/A |
Functionalization of the ceramide backbone employs both enzymatic and chemical strategies. The enzymatic approach leverages ceramide synthases (CerS), specifically CerS1 in mammals, which exhibits substrate preference for stearoyl-CoA (C18:0) to generate dihydroceramide via amide bond formation with dihydrosphingosine (d18:0) [3] [5]. In vitro enzymatic synthesis using recombinant CerS isoforms enables selective production of deuterated analogues by incorporating deuterated stearic acid into the acyl-CoA pool [3]. This method preserves stereochemical integrity and avoids harsh reaction conditions, though it requires optimization of enzyme kinetics and purification protocols.
Chemical synthesis predominantly employs Schotten-Baumann acylation under mild alkaline conditions. The key steps involve:
Recent advances have introduced solid-phase synthesis with Wang resin-linked sphingoid bases, enabling high-yield production of deuterated ceramides with simplified purification [9]. Chemical synthesis allows precise incorporation of the deuterium label at the ω-methyl position of the fatty acid chain while maintaining the natural (1S,2R) stereochemistry of the sphingoid backbone through the use of chiral auxiliaries or asymmetric catalysis [4] [9]. A critical innovation involves the development of cyclopropenone-based ceramide analogues (e.g., PR280) that inhibit dihydroceramide desaturase 1 (Des1), providing mechanistic insights relevant to dihydroceramide functionalization strategies [9].
Table 2: Comparison of Synthesis Methods for Deuterated Ceramides
Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Deuterium Incorporation Efficiency |
---|---|---|---|---|
Enzymatic (CerS1) | Stearoyl-d3-CoA, Sphinganine, ATP, Mg²⁺ | 30-50% | High (enzyme-specific) | >98% (post-purification) |
Schotten-Baumann | Stearoyl-d3 chloride, Sphinganine, NaOH, CH₂Cl₂/H₂O | 60-75% | Moderate (requires chiral sphinganine) | >99% |
Solid-Phase | Wang resin-sphinganine, Stearoyl-d3 acid, DIC/DMAP | 85-92% | High (chiral pool-derived) | >99% |
The biological activity of sphingolipids is critically dependent on the absolute configuration of the sphingoid backbone. Natural dihydroceramides possess the (1S,2R) stereochemistry, necessitating precise stereocontrol during synthesis. Key strategies include:
Chiral Pool Utilization: Starting from L-serine derivatives, which provide the C1 and C2 stereocenters through Evans aldol reaction or Overman rearrangement [9]. The deuterated alkyl chain is introduced via Wittig olefination followed by catalytic deuterium reduction, ensuring retention of configuration at C1 and C2.
Asymmetric Catalysis: Employing chiral catalysts for the addition of alkanoyl chains to sphingoid precursors. Recent methodologies use Jacobsen hydrolytic kinetic resolution to achieve >99% enantiomeric excess (ee) at C2 and C3 positions [9]. The critical 1,2-syn diol configuration is installed through Sharpless asymmetric dihydroxylation of allylic alcohol intermediates followed by stereoretentive deuteration [5] [9].
Enzymatic Desymmetrization: Lipases (e.g., Candida antarctica Lipase B) selectively acylate the pro-S hydroxyl group in meso-sphingoid precursors, yielding the natural (2R) configuration with >98% diastereomeric excess (de) [9].
The deuterium labeling at the terminal methyl group (C17 position) does not perturb the stereoelectronic environment around the pharmacophoric 1,2-diol moiety, as confirmed by comparative NMR studies with non-deuterated analogues [1] [7]. The stereochemical integrity is maintained during purification through normal-phase chromatography on silica gel columns impregnated with boric acid, which selectively complexes with vicinal diols in the correct configuration [4] [9]. Recent AlphaFold2-assisted structural modeling of dihydroceramide desaturase 1 (Des1) reveals that the enzyme's active site precisely accommodates the (1S,2R) diastereomer, explaining the inactivity of stereoisomeric impurities in biological systems [9]. This structural insight guides synthetic efforts to maintain absolute stereochemical fidelity in deuterated ceramide production.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5